molecular formula C10H16Cl2N2 B2742520 [1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride CAS No. 1439898-09-5

[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride

Cat. No. B2742520
CAS RN: 1439898-09-5
M. Wt: 235.15
InChI Key: UNMUFXYRPXMUKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C10H15ClN2 . It is intended for research use only and is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular weight of “this compound” is 235.15. The InChI code for this compound is 1S/C9H12N2/c10-7-9(3-4-9)8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2 .

Scientific Research Applications

Synthesis and Characterization

The compound has been utilized in the synthesis and characterization of heterocyclic Schiff bases, which are explored for their potential anticonvulsant activities. Studies have shown the synthesis through condensation reactions, highlighting the structural confirmation via spectroscopy and demonstrating the efficacy of some derivatives in seizures protection models (Pandey & Srivastava, 2011).

Catalytic and Biological Activities

Research into diiron(III) complexes featuring tridentate 3N ligands, including variations of the compound, indicates their use as functional models for methane monooxygenases. This demonstrates the effect of capping ligands on the hydroxylation of alkanes, showing potential in selective hydroxylation catalysis with implications for industrial and environmental chemistry (Sankaralingam & Palaniandavar, 2014).

Chemical Properties and Applications

The compound's derivatives have been incorporated into palladacycles, showing catalytic activities and selectivity in reactions. This research points towards its utility in developing catalysts for organic transformations, such as C–H bond activation and polymerization processes, with implications for material science and synthetic chemistry (Roffe et al., 2016).

Drug Discovery and Development

In the field of drug discovery, derivatives of the compound have been explored for antiviral activities, particularly against influenza A virus. This suggests its potential as a scaffold for developing new antiviral agents, contributing to pharmaceutical research and virology (Kolocouris et al., 1994).

Coordination Chemistry and Material Science

Research into coordination polymers and molecular boxes using chelating and bridging ligands, including derivatives of this compound, has provided insights into self-assembly processes. This has implications for material science, particularly in the development of new materials with potential applications in sensing, catalysis, and nanotechnology (Tabatabaei et al., 2015).

Safety and Hazards

The safety data sheet for “[1-(Pyridin-3-ylmethyl)cyclopropyl]methanamine dihydrochloride” suggests that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

[1-(pyridin-3-ylmethyl)cyclopropyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClH/c11-8-10(3-4-10)6-9-2-1-5-12-7-9;;/h1-2,5,7H,3-4,6,8,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMUFXYRPXMUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CN=CC=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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